molecular formula C14H12 B7821643 Stilbene

Stilbene

Cat. No.: B7821643
M. Wt: 180.24 g/mol
InChI Key: PJANXHGTPQOBST-UHFFFAOYSA-N
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Description

Stilbenes are a class of natural polyphenolic compounds characterized by a core structure of two benzene rings linked by an ethylene bridge (C₆–C₂–C₆). They are widely distributed in plants, including grapes, blueberries, and tree wood, where they function as phytoalexins to combat biotic and abiotic stresses . Stilbenes exhibit diverse pharmacological activities, such as antioxidant, anti-inflammatory, anticancer, and cardioprotective effects, making them a focus of biomedical research . Biosynthetically, stilbenes are derived from the phenylpropanoid pathway, starting with phenylalanine and involving key enzymes like phenylalanine ammonia-lyase (PAL) and stilbene synthase (STS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, 1,1’-(1,2-ethenediyl)bis- can be synthesized through several methods:

    Wittig Reaction: This method involves the reaction of benzaldehyde with a phosphonium ylide to form the desired compound.

    McMurry Coupling: This method involves the coupling of benzaldehyde using titanium reagents under reductive conditions.

Industrial Production Methods

Industrial production of Benzene, 1,1’-(1,2-ethenediyl)bis- typically involves the Wittig reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity of the product.

Chemical Reactions Analysis

Bromination Reactions

Stilbene undergoes stereospecific bromination via electrophilic addition. The reaction mechanism involves a cyclic bromonium ion intermediate, leading to distinct outcomes based on the starting isomer:

Starting IsomerMajor ProductMinor ProductKey Feature
(E)-Stilbenemeso-1,2-dibromo-1,2-diphenylethaneRacemic dl-enantiomersAnti-addition due to bromonium ion symmetry
(Z)-StilbeneRacemic dl-enantiomersNoneSyn-addition favored by steric hindrance

Experimental Data :

  • Bromination of (E)-stilbene yields >90% meso-dibromide at 0°C in dichloromethane .

  • (Z)-stilbene produces exclusively racemic dibromide under identical conditions .

Oxidation Reactions

This compound derivatives show varying reactivity toward oxidizing agents:

Hydrogen Peroxide vs. Peracetic Acid

Substituted stilbenes exhibit higher reactivity with peracetic acid (CH₃CO₃H) than hydrogen peroxide (H₂O₂). For example:

  • 4-Hydroxythis compound : Unreactive to H₂O₂ but oxidized by CH₃CO₃H in pH-dependent reactions .

  • 4,4′-Dihydroxy-3,3′-dimethoxythis compound : Rapid oxidation by both agents, with CH₃CO₃H achieving 85% conversion in 1 hour .

Mechanistic Insight :
Electron-donating groups (e.g., -OH, -OCH₃) enhance oxidation rates by stabilizing carbocation intermediates during electrophilic attack .

Photoisomerization

  • (E)-stilbene isomerizes to (Z)-stilbene under UV light (λ = 300 nm) via a singlet excited state .

  • Reverse isomerization ((Z) → (E)) occurs thermally or with visible light .

Quantum Yields :

  • Φ(E→Z) = 0.45 in hexane .

  • Φ(Z→E) = 0.03 under ambient conditions .

Photocyclization

Under UV irradiation, this compound undergoes oxidative cyclization to phenanthrene via dihydrophenanthrene (DHP) intermediates. Key findings:

Oxidizing AgentPhenanthrene Yield (20 mM this compound)[2+2] Cycloadduct Formation
Iodine (I₂)12% after 16 hoursHigh (TPCB yield = 10%)
TEMPO65% after 2 hoursLow (TPCB yield = 2%)

Advantage of TEMPO :

  • Suppresses (E)-stilbene isomerization, minimizing undesired [2+2] side reactions .

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

  • Wittig Reaction : Stereospecific synthesis of trans-stilbenes via phosphonium ylides (90–95% trans-selectivity) .

  • HWE Reaction : E-selective olefination using phosphonate esters (e.g., 89% yield for (E)-stilbene from benzaldehyde) .

Rhodium-Catalyzed C–H Activation

  • A one-pot method using Rh catalysts and air-recycled Cu oxidants achieves 75–92% yields for substituted stilbenes .

  • Advantages: No prefunctionalization required, high atom economy .

Mizoroki–Heck Coupling

  • Pd nanocatalysts in aqueous media enable heterothis compound synthesis (e.g., 3-styrylquinoline in 94% yield) .

Reduction Reactions

  • This compound reacts exothermically with reducing agents (e.g., LiAlH₄), releasing hydrogen gas and forming 1,2-diphenylethane .

Scientific Research Applications

Medicinal Applications

Stilbene derivatives, particularly resveratrol and pterothis compound, are prominent in medicinal chemistry due to their potential therapeutic effects.

Anticancer Properties

Stilbenes are recognized for their anticancer activities. Resveratrol has been extensively studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Combretastatin A-4, derived from the South African bush willow, exhibits potent antitumor activity by disrupting the blood supply to tumors .

Neuroprotective Effects

Research indicates that stilbenes can protect neurons from oxidative stress and inflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They enhance neurotrophic factors, inhibit protein aggregation, and modulate inflammatory pathways . Notably, studies have shown that stilbenes can prevent amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Epigenetic Modulation

Stilbenes also function as epigenetic regulators, influencing gene expression through mechanisms such as DNA methylation and histone modification. This capability positions them as potential therapeutic agents in various diseases, including cancer and metabolic disorders .

Industrial Applications

This compound derivatives are utilized in various industrial applications due to their unique properties.

Dyes and Optical Brighteners

Stilbenes are commonly used as dyes and optical brighteners in textiles and paper industries. Their brightening properties enhance the appearance of materials by absorbing UV light and re-emitting it as visible light .

Light-Emitting Devices

The light-emitting properties of certain this compound derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Recent advancements have focused on synthesizing this compound derivatives that exhibit improved efficiency for these applications .

Fluorescent Probes

Functionalized this compound analogues have been developed for use in bioimaging due to their high resistance to photobleaching and strong fluorescent properties. These compounds are valuable in advanced imaging techniques like STED microscopy .

This compound in Cancer Therapy

A study investigating the effects of resveratrol on breast cancer cells demonstrated that it inhibits cell growth via multiple pathways, including apoptosis induction and cell cycle arrest. The findings suggest that resveratrol could be integrated into therapeutic strategies against breast cancer .

Neuroprotection in Alzheimer’s Disease

In preclinical models of Alzheimer's disease, stilbenes have shown promise in reducing neuroinflammation and oxidative stress, leading to improved cognitive function. These studies underscore the potential of stilbenes as adjunct therapies in neurodegenerative conditions .

Synthesis Innovations

Recent advancements in the synthesis of this compound derivatives focus on improving efficiency and reducing environmental impact. For instance, a one-pot synthesis method using rhodium catalysts has been developed to streamline the production process while minimizing waste . This approach not only enhances yield but also supports sustainable practices in chemical manufacturing.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethenediyl)bis- involves its interaction with molecular targets through its double bond and benzene rings. It can participate in various chemical reactions, such as addition and substitution, due to the presence of the double bond. The benzene rings provide stability and facilitate interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Natural Stilbene Derivatives

Resveratrol (3,5,4′-trihydroxythis compound)

  • Structure : Hydroxyl groups at positions 3, 5, and 4′.
  • Sources : Grapes, red wine, and berries .
  • Activities : Antioxidant (scavenges ROS), anti-aging (activates sirtuins), and cardioprotective (enhances LDL-R expression) .

Pterothis compound (Pt; trans-3,5-dimethoxy-4-hydroxythis compound)

  • Structure : Methoxy groups at positions 3 and 5, hydroxyl at 4′.
  • Sources : Blueberries and grapes .
  • Activities : Higher bioavailability than resveratrol due to methoxy groups; potent anticancer and neuroprotective effects .

Piceatannol (3,5,3′,4′-tetrahydroxythis compound)

  • Structure : Additional hydroxyl group at position 3′ compared to resveratrol.
  • Sources : Grapes, passion fruit .
  • Activities : Strong inhibitor of xanthine oxidase (XO), suppresses superoxide anion (O₂⁻) generation by binding to the FAD site in XO .

ε-Viniferin

  • Structure : Dimer of resveratrol.
  • Sources : Grapevines, wine .
  • Activities : Antifungal and antioxidant; induced by UV stress in plants .

Combretastatin A-4 (CA4)

  • Structure : Trimethoxy substitutions; cis-configuration critical for activity.
  • Activities : Potent microtubule-disrupting agent (IC₅₀ < 100 nM in ovarian cancer cells); used in vascular-targeted therapies .

This compound 5C

  • Structure: Synthetic analog with amino and methoxy groups.
  • Activities: Induces mitotic arrest in cancer cells; prodrug PD7 (morpholino-carbamate derivative) improves water solubility but retains activity .

Triazine–this compound Hybrids

  • Structure : this compound conjugated with triazine rings.

Pharmacological Activity Comparison

Antioxidant and Xanthine Oxidase Inhibition

Compound XO Inhibition (Uric Acid) O₂⁻ Suppression Mechanism References
Resveratrol Moderate Moderate Competitive inhibition
Piceatannol Weak Strong Binds FAD site; reduces XO
Rhapontigenin Strong Moderate Competitive inhibition

Piceatannol uniquely suppresses O₂⁻ generation more effectively than uric acid formation, highlighting its role in mitigating oxidative stress .

Anticancer Activity

Compound IC₅₀ (nM) Target Notes References
Combretastatin A-4 2.3 Tubulin polymerization Disrupts tumor vasculature
This compound 5C 50 Microtubule dynamics Synergizes with aurora kinase inhibitors
Resveratrol >10,000 Multiple pathways (e.g., SIRT1) Broad-spectrum but less potent

Synthetic derivatives like CA4 and this compound 5C show superior potency compared to natural stilbenes .

Cholesterol Regulation

  • This compound Glycosides : Increase LDL receptor (LDL-R) expression and LDL internalization in liver cells, comparable to statins .
  • Nuciferine : Shares similar LDL-R upregulation but lacks effects on ACAT2 inhibition .

Biological Activity

Stilbenes are a class of polyphenolic compounds characterized by a structure consisting of two phenolic rings connected by an ethylene bridge. They are primarily known for their role as phytoalexins, which are antimicrobial compounds produced by plants in response to stress or infection. This article explores the biological activities of stilbene compounds, focusing on their medicinal potential, mechanisms of action, and recent research findings.

1. Overview of this compound Compounds

Stilbenes can be categorized into natural and synthetic derivatives, with resveratrol being the most studied compound in this class. Other notable stilbenes include pterothis compound, piceatannol, and combretastatin A-4. These compounds exhibit a range of biological activities, including:

  • Anticancer properties
  • Anti-inflammatory effects
  • Antimicrobial and antifungal activities
  • Neuroprotective effects
  • Cardioprotective benefits
  • Anti-diabetic properties

Stilbenes exert their biological effects through various mechanisms, including:

  • Nrf2 Activation : Stilbenes like resveratrol activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation .
  • Inhibition of Enzymatic Activity : Many stilbenes inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • Cell Cycle Regulation : this compound derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

3.1 Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound compounds. For example:

CompoundCancer TypeMechanism of ActionReference
ResveratrolBreast Cancer (MCF-7)Induces apoptosis via mitochondrial pathway
Pterothis compoundProstate Cancer (LNCaP)Inhibits cell proliferation
Combretastatin A-4Various cancersDisrupts microtubule formation

A systematic study evaluated multiple this compound derivatives for their cytotoxic effects on cancer cell lines, revealing that structural modifications significantly influence their activity against specific cancer types .

3.2 Anti-inflammatory Effects

Stilbenes have shown promise in reducing inflammation through the modulation of inflammatory cytokines and pathways:

  • Resveratrol has been found to decrease levels of TNF-alpha and IL-6 in various models .
  • Piceatannol exhibits anti-inflammatory properties by inhibiting NF-kB signaling pathways .

3.3 Neuroprotective Effects

Research indicates that stilbenes can protect neuronal cells from oxidative damage:

  • Resveratrol has been linked to neuroprotection via its antioxidant properties and its ability to enhance mitochondrial function .
  • Pterothis compound has shown potential in reducing cognitive decline in animal models of Alzheimer's disease .

4.1 Clinical Trials

Several clinical trials have investigated the effects of resveratrol on human health:

  • A trial assessing resveratrol's impact on cardiovascular health found improvements in endothelial function among participants taking high doses .
  • Another study indicated that resveratrol supplementation could enhance insulin sensitivity in prediabetic individuals .

5. Conclusion

This compound compounds demonstrate a wide array of biological activities that hold significant therapeutic potential across various medical fields, particularly in oncology, cardiology, and neurology. Ongoing research continues to elucidate their mechanisms of action and optimize their efficacy through structural modifications.

Q & A

Basic Research Questions

Q. What are the key considerations for designing reproducible synthesis protocols for trans-stilbene derivatives?

  • Methodological Answer : Focus on reaction conditions (solvent polarity, temperature, catalyst selection) and purification techniques (column chromatography, recrystallization). Ensure characterization via NMR (e.g., coupling constants for E/Z isomer differentiation) and HPLC for purity validation (>98% as per industry standards) . Document protocols in alignment with journal requirements for experimental reproducibility .

Q. How can researchers resolve contradictions in photoisomerization kinetics data for cis- and trans-stilbene?

  • Methodological Answer : Conduct controlled laser-flash photolysis experiments to isolate environmental variables (e.g., solvent viscosity, temperature). Use time-resolved spectroscopy to compare quantum yields and validate computational models (e.g., TD-DFT calculations). Address discrepancies by cross-referencing raw data from independent studies .

Q. What spectroscopic techniques are most effective for analyzing stilbene’s excited-state dynamics?

  • Methodological Answer : Employ ultrafast transient absorption spectroscopy (fs-TAS) to track femtosecond-scale electronic transitions. Validate with fluorescence lifetime imaging microscopy (FLIM) for microsecond-scale decay profiles. Calibrate instruments using reference compounds with known photophysical properties .

Advanced Research Questions

Q. How can systems biology approaches elucidate this compound synthase regulatory networks in plant models?

  • Methodological Answer : Integrate RNA-Seq data with promoter cis-element analysis (e.g., MYB transcription factor binding sites) and co-expression networks. Use tools like WGCNA to identify hub genes and validate via CRISPR-Cas9 knockouts. Reference grapevine (Vitis vinifera) studies for cross-species insights .

Q. What strategies mitigate crystallographic ambiguities in this compound derivative X-ray structures?

  • Methodological Answer : Optimize crystal growth using vapor diffusion with mixed solvents. Refine structures using SHELX or PHENIX software, incorporating anisotropic displacement parameters. Cross-validate with DFT-optimized geometries to resolve torsional ambiguities in aromatic rings .

Q. How do solvent-shell interactions influence this compound’s catalytic activity in base-mediated reactions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to map solvent coordination (e.g., water/formic acid clusters). Validate with kinetic isotope effect (KIE) studies and in-situ IR spectroscopy to track proton transfer pathways. Compare with carboxylate-catalyzed model systems .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Apply multivariate regression (e.g., PLS or PCA) to correlate substituent effects (Hammett σ values) with biological activity. Use Mann-Whitney tests for non-parametric datasets (e.g., ordinal bioassay results). Report p-values with Bonferroni correction for multiple comparisons .

Q. How should researchers address non-reproducibility in this compound fluorescence quantum yield measurements?

  • Methodological Answer : Standardize calibration using quinine sulfate as a reference. Control for oxygen quenching via degassing and inert atmosphere protocols. Document excitation wavelengths and detector sensitivity ranges in supplementary materials .

Q. Ethical & Theoretical Considerations

Q. What ethical guidelines apply to computational studies predicting this compound toxicity?

  • Methodological Answer : Validate in silico models (e.g., QSAR) against in vitro cytotoxicity assays (e.g., HepG2 cell viability). Disclose limitations in predictive accuracy and avoid overextrapolation to human systems without experimental validation .

Q. How can conflicting hypotheses about this compound’s antioxidant mechanisms be reconciled?

  • Methodological Answer : Design comparative studies using ESR spectroscopy to detect radical scavenging vs. metal chelation. Test under physiologically relevant pH and redox conditions. Publish negative results to clarify mechanistic boundaries .

Properties

IUPAC Name

stilbene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANXHGTPQOBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060424
Record name Stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-59-0
Record name Stilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(1,2-ethenediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Stilbene
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Stilbene
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Stilbene
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Stilbene
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Stilbene
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Stilbene

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